molecular formula C10H14FNO2 B12726869 2,5-Dimethoxy-4-fluorophenethylamine CAS No. 207740-15-6

2,5-Dimethoxy-4-fluorophenethylamine

Cat. No.: B12726869
CAS No.: 207740-15-6
M. Wt: 199.22 g/mol
InChI Key: QAVFEDRVOUKIPM-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-fluorophenethylamine is a lesser-known psychedelic compound belonging to the 2C family. It was first synthesized by Alexander Shulgin and is known for its psychoactive properties. The compound is structurally similar to other phenethylamines and has been studied for its potential effects on the central nervous system .

Preparation Methods

The synthesis of 2,5-Dimethoxy-4-fluorophenethylamine typically involves several steps. One common method starts with 4-dimethoxybenzene, which undergoes a Friedel-Crafts reaction with chloracetyl chloride to form alpha-chlorine-2,5-dimethoxyacetophenone. This intermediate is then reacted with methenamine to produce alpha-amino-2,5-dimethoxyacetophenone. Finally, reduction of this compound yields this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2,5-Dimethoxy-4-fluorophenethylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2,5-Dimethoxy-4-fluorophenethylamine has been studied for various scientific research applications:

Mechanism of Action

The primary mechanism of action of 2,5-Dimethoxy-4-fluorophenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) pathway. This activation results in the upregulation of specific genes associated with neuronal plasticity and synaptogenesis .

Comparison with Similar Compounds

2,5-Dimethoxy-4-fluorophenethylamine is similar to other compounds in the 2C family, such as:

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its pharmacological profile and receptor binding affinity.

Properties

CAS No.

207740-15-6

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14FNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3

InChI Key

QAVFEDRVOUKIPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)F

Origin of Product

United States

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